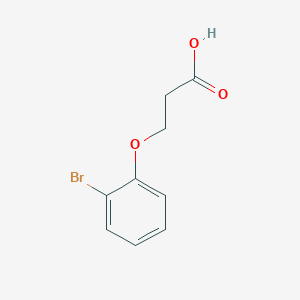

3-(2-Bromophenoxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCVMOJOHSPJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588297 | |

| Record name | 3-(2-Bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165538-35-2 | |

| Record name | 3-(2-Bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2-Bromophenoxy)propanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(2-Bromophenoxy)propanoic Acid

Introduction

This compound (CAS No. 165538-35-2) is a member of the phenoxyalkanoic acid class of organic compounds.[1] Its structure is characterized by three key functional regions: a brominated aromatic ring, a flexible ether linkage, and a terminal carboxylic acid moiety. This trifunctional architecture makes it a valuable and versatile building block in synthetic chemistry, particularly as an intermediate in the development of novel agrochemicals and pharmaceutical agents. Phenoxyalkanoic acids are historically significant as herbicides, and the presence of the aryl bromide provides a reactive handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic profile for researchers and drug development professionals.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in various solvent systems and its potential for biological activity.

| Property | Value | Source |

| CAS Number | 165538-35-2 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| LogP (octanol-water partition coefficient) | 2.3026 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through established nucleophilic substitution chemistry. The choice of method depends on the availability of starting materials and desired reaction conditions.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is the most prevalent and logical method for preparing phenoxyalkanoic acids.[4][5] This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion acts as a nucleophile to displace a halide on a primary alkyl halide.[5][6]

Causality of Experimental Design:

-

Base Selection: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential to deprotonate the weakly acidic phenol (2-bromophenol).[7] This generates the much more nucleophilic phenoxide ion required for the Sₙ2 attack.

-

Electrophile Choice: A primary alkyl halide, such as 3-bromopropanoic acid or 3-chloropropanoic acid, is used as the electrophile.[8][9][10] Primary halides are ideal for Sₙ2 reactions as they minimize steric hindrance, which could otherwise lead to a competing E2 elimination reaction.[4][6]

Williamson Ether Synthesis Mechanism

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for synthesizing similar phenoxyacetic acids.[7][11]

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents). Stir the mixture until a homogeneous solution of the sodium 2-bromophenoxide is formed. Gentle warming may be applied if necessary.

-

Nucleophilic Substitution: To the boiling solution, add 3-chloropropanoic acid (1.1 equivalents) dropwise through the condenser over 10-15 minutes.

-

Reaction Completion: Continue to reflux the mixture for an additional 60-90 minutes to ensure the reaction goes to completion.

-

Workup - Acidification: After cooling the reaction mixture to room temperature, transfer it to a beaker. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2 (verify with pH paper). This step protonates the carboxylate salt, causing the desired product to precipitate.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to yield the purified this compound.

Alternative Route: Ring-Opening of β-Propiolactone

An alternative, though less common, approach involves the ring-opening of β-propiolactone. The high ring strain of the four-membered lactone makes it susceptible to nucleophilic attack.[12] The 2-bromophenoxide, generated as described above, can attack the β-carbon of the lactone, leading to cleavage of the acyl-oxygen bond and formation of the ether linkage after an acidic workup.[13]

Synthesis via β-Propiolactone Ring-Opening

Chemical Reactivity and Key Transformations

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

Key Reactive Sites and Transformations

-

Carboxylic Acid Moiety : This group undergoes typical carboxylic acid reactions. It can be readily converted into esters via Fischer esterification (reaction with an alcohol under acidic catalysis) or into amides using coupling agents (e.g., DCC, EDC) followed by reaction with an amine.[3] These transformations are fundamental in medicinal chemistry for modifying solubility and biological interactions.

-

Aryl Bromide Moiety : The C-Br bond on the aromatic ring is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki coupling (with boronic acids) and Buchwald-Hartwig amination (with amines), allowing for the construction of complex molecular scaffolds.

-

Ether Linkage : The phenoxy-alkyl ether bond is generally stable under neutral, basic, and weakly acidic conditions. Cleavage can be forced under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

Spectroscopic Profile (Predicted)

While specific experimental spectra are not widely published, a detailed profile can be reliably predicted based on the structure and data from analogous compounds.[14][15]

| Spectroscopic Data | Predicted Chemical Shift / Frequency | Key Structural Assignment |

| ¹H NMR | δ > 10 ppm (broad singlet, 1H) | Carboxylic Acid (-COH ) |

| δ 6.8 - 7.6 ppm (multiplets, 4H) | Aromatic Protons (Ar -H) | |

| δ ~4.2 ppm (triplet, 2H) | Methylene group adjacent to ether oxygen (-O-CH₂ -) | |

| δ ~2.8 ppm (triplet, 2H) | Methylene group adjacent to carbonyl (-CH₂ -COOH) | |

| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad) | O-H stretch of the carboxylic acid |

| ~1710 cm⁻¹ (strong, sharp) | C=O stretch of the carboxylic acid | |

| 1250-1000 cm⁻¹ (strong) | C-O stretches of the ether and carboxylic acid | |

| Mass Spectrometry | M⁺ and [M+2]⁺ peaks of ~1:1 intensity | Presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes) |

Applications in Research and Development

-

Agrochemical Research : The phenoxyalkanoic acid scaffold is the basis for many commercial herbicides like 2,4-D and MCPA.[11][16] this compound is therefore a candidate for screening as a potential herbicide or plant growth regulator, with the bromo-substituent potentially altering its activity spectrum and environmental persistence.[3]

-

Pharmaceutical Synthesis : The compound serves as a versatile building block for creating libraries of drug candidates. Analogs of structurally related propanoic acids have been investigated as potent and selective receptor antagonists, highlighting the potential of this molecular framework in drug discovery.[17][18] The ability to perform cross-coupling at the aryl bromide position allows for systematic Structure-Activity Relationship (SAR) studies.

Safety and Handling

-

Hazards : Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[19][21]

-

Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat must be worn at all times.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1]

References

-

The Williamson Ether Synthesis Laboratory Procedure . University of Massachusetts. [Link]

- CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

3-(2-Bromophenyl)propionic acid PubChem Entry . PubChem. [Link]

-

Williamson Ether Synthesis reaction . BYJU'S. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

Williamson ether synthesis . Wikipedia. [Link]

-

Experiment 06 Williamson Ether Synthesis . University of Missouri–St. Louis. [Link]

-

3-Amino-3-(2-bromophenyl)propanoic acid PubChem Entry . PubChem. [Link]

-

Propanoic acid, 3-(2-bromophenoxy)- . Ivy Fine Chemicals. [Link]

-

IR and ¹H NMR spectra analysis . Filo. [Link]

-

β-Propiolactone . Wikipedia. [Link]

-

3-(2-bromophenyl) Propanoic Acid Manufacturer . TradeIndia. [Link]

-

3-(3-bromophenyl)propanoic Acid PubChem Entry . PubChem. [Link]

-

This compound . Universal Biologicals. [Link]

-

Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides . NIH National Center for Biotechnology Information. [Link]

-

3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists . PubMed. [Link]

-

SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water . ResearchGate. [Link]

-

Propanoic acid, 3-bromo- . NIST WebBook. [Link]

-

Method 1658: The Determination of Phenoxy-Acid Herbicides . EPA. [Link]

-

Reaction of β-propiolactone with amino acids and its specificity for methionine . NIH National Center for Biotechnology Information. [Link]

-

Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives . PubMed. [Link]

-

3-(2-Formylphenoxy)propanoic acid . ResearchGate. [Link]

-

X-ray Absorption Spectroscopic Analysis of a Herbicide-Degrading Dioxygenase . PubMed. [Link]

-

β-Propiolactone Re-evaluation . NIH National Center for Biotechnology Information. [Link]

-

Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids . PubMed. [Link]

-

3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2 . PubMed. [Link]

-

Spectroscopy Data for Undergraduate Teaching . ERIC. [Link]

-

Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid . MDPI. [Link]

-

1H proton nmr spectrum of propanoic acid . Doc Brown's Chemistry. [Link]

-

Experimental Determination of Structure of propanoic acid . YouTube. [Link]

-

Propionic Acid Production, Uses & Safety . Study.com. [Link]

-

Biological Activity of Natural and Synthetic Compounds . University of Pisa. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 165538-35-2 [chemicalbook.com]

- 3. CAS 7414-41-7: 2-(2-bromophenoxy)propanoic acid [cymitquimica.com]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Propanoic acid, 3-bromo- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. β-Propiolactone - Wikipedia [en.wikipedia.org]

- 13. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carefully study the attached IR and ¹H NMR spectra and predict the struct.. [askfilo.com]

- 15. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. 3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-(2-Bromophenoxy)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of a Multifunctional Scaffold

In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It is the foundational blueprint from which all properties—physicochemical, biological, and pharmacological—are derived. This guide focuses on 3-(2-Bromophenoxy)propanoic acid, a molecule that, while seemingly unassuming, embodies a confluence of structural motifs with significant potential. It integrates a bromo-aromatic ring, a flexible ether linkage, and a terminal carboxylic acid. This combination makes it a valuable scaffold and an intriguing subject for in-depth structural analysis.

This document eschews a rigid template, instead opting for a logical progression from synthesis to definitive structural characterization and potential application. As senior application scientists, our goal is not merely to present data, but to illuminate the causality behind the experimental choices, ensuring that each protocol is a self-validating system for researchers seeking to replicate or build upon this work.

Molecular Overview and Physicochemical Properties

This compound is an organic compound featuring a propanoic acid moiety linked to a 2-bromophenyl group via an ether bond. The presence of the bromine atom, an electron-withdrawing group, and the acidic carboxyl group dictates much of its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1] |

| CAS Number | 165538-35-2 | [1][3] |

| SMILES | C1=CC=C(C(=C1)Br)OCCC(=O)O | [1] |

| Predicted XlogP | 2.4 | [2] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis and Purification: From Precursors to a Purified Scaffold

The logical and most common approach to synthesizing this compound is via the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide of 2-bromophenol acts as the nucleophile, attacking an electrophilic 3-carbon chain bearing a leaving group.

Causality of Experimental Design:

-

Choice of Base: Sodium hydroxide (NaOH) is a strong, cost-effective base sufficient to deprotonate the weakly acidic phenol, forming the reactive sodium 2-bromophenoxide in situ.

-

Choice of Electrophile: Ethyl 3-bromopropanoate is selected over 3-bromopropanoic acid itself to prevent an acid-base side reaction between the carboxylic acid and the phenoxide. The ethyl ester acts as a protecting group for the carboxylic acid, which can be easily removed in a subsequent hydrolysis step.

-

Purification: The crude product is purified by recrystallization, a standard technique for solid organic compounds. The choice of an ethyl acetate/heptane solvent system is based on the principle of differential solubility, where the desired compound is soluble in the hot solvent mixture but precipitates upon cooling, leaving impurities behind.[4][5]

Experimental Protocol: Synthesis

Step 1: Williamson Ether Synthesis

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromophenol (10.0 g, 57.8 mmol) in 100 mL of ethanol.

-

Add a solution of sodium hydroxide (2.5 g, 62.5 mmol) in 20 mL of water dropwise to the stirring solution.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-bromophenoxide.

-

Add ethyl 3-bromopropanoate (11.5 g, 63.6 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-(2-bromophenoxy)propanoate.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from the previous step in 100 mL of ethanol.

-

Add a solution of sodium hydroxide (4.0 g, 100 mmol) in 30 mL of water.

-

Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any unreacted 2-bromophenol.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form. Collect the solid by vacuum filtration.

Step 3: Purification

-

Recrystallize the crude solid from a hot ethyl acetate/heptane mixture to yield pure, white crystals of the title compound.[4][5]

-

Dry the crystals under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Definitive Structural Elucidation

Confirming the molecular structure requires a multi-faceted analytical approach, where each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different proton environments and their neighboring protons.

-

Predicted Spectrum: For this compound, we expect to see four distinct signals.

-

Aromatic Region (δ 6.8-7.6 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

-

Carboxylic Acid Proton (δ ~11-12 ppm): A single, broad singlet corresponding to the acidic proton. This peak is often broad due to hydrogen bonding and chemical exchange.[6]

-

Methylene Protons (-O-CH₂-): A triplet around δ 4.3 ppm. The signal is split into a triplet by the two neighboring protons on the adjacent methylene group (n+1 rule, 2+1=3).

-

Methylene Protons (-CH₂-COOH): A triplet around δ 2.9 ppm. This signal is also split into a triplet by the two protons on the adjacent oxygen-linked methylene group.[7]

-

¹³C NMR Spectroscopy: This provides information on the number of unique carbon environments.

-

Predicted Spectrum: We expect to see 9 distinct signals.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ > 170 ppm.[8]

-

Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon attached to the bromine (C-Br) and the carbon attached to the ether oxygen (C-O) will have characteristic shifts.

-

Aliphatic Carbons: Two signals in the shielded region: one for the -O-C H₂- carbon (δ ~65-70 ppm) and one for the -C H₂-COOH carbon (δ ~30-35 ppm).[9]

-

Experimental Protocol: NMR Analysis

-

Prepare a sample by dissolving ~10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals to confirm proton ratios.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its connectivity.

-

Expected Data:

-

Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). We expect to see peaks at m/z ≈ 244 and m/z ≈ 246 with nearly equal intensity.[10]

-

Key Fragments: Common fragmentation pathways would include:

-

Loss of the carboxyl group (-COOH), m/z 45.

-

Cleavage of the ether bond, leading to fragments corresponding to the 2-bromophenoxy radical (m/z 173/175) and the propanoic acid side chain.

-

-

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ions.

-

Acquire the mass spectrum in both positive and negative ion modes to maximize information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[11]

-

C=C Stretch (Aromatic): Medium intensity bands around 1450-1600 cm⁻¹.

-

C-O Stretch (Ether & Carboxylic Acid): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Structural Elucidation Workflow

Caption: A multi-technique workflow for structural verification.

Relevance in Drug Development and Materials Science

The structural motifs within this compound are prevalent in pharmacologically active molecules.

-

Aryl Propionic Acid Derivatives: This class is renowned for its non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Naproxen.[12][13] The propionic acid side chain is a key pharmacophore for interacting with cyclooxygenase (COX) enzymes.

-

Phenoxy Acid Derivatives: These compounds exhibit a wide range of biological activities, including herbicidal and therapeutic effects.[14] The ether linkage provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding to biological targets.

-

Bromo-aromatic Systems: Halogenation, particularly with bromine, is a common strategy in drug design to enhance binding affinity (via halogen bonding), improve metabolic stability, and modulate lipophilicity.[15][16][17] Studies on various bromophenols and their derivatives have revealed significant antioxidant and enzyme inhibitory activities.[16][17]

Given these precedents, this compound serves as a valuable building block for creating libraries of novel compounds aimed at targets in inflammation, oncology, and infectious diseases. Its structure is a validated starting point for further derivatization and optimization in drug discovery campaigns.

Conclusion

The molecular structure of this compound has been rigorously defined through a logical synthesis and a synergistic combination of modern analytical techniques. Each method—NMR, MS, and IR—provides self-validating data that, when combined, leaves no ambiguity as to the molecule's identity. Understanding this structure is the critical first step for any researcher aiming to utilize this compound as a scaffold for developing new therapeutics, functional materials, or as a tool for probing biological systems. The protocols and rationale detailed herein provide a comprehensive and trustworthy guide for scientists in the field.

References

-

Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. (2021). PMC - NIH. [Link]

- CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

Synthesis and paroxonase activities of novel bromophenols. Taylor & Francis Online. [Link]

- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

This compound (C9H9BrO3). PubChemLite. [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2020). PMC - NIH. [Link]

-

Propanoic acid, 3-bromo-2-oxo-, ethyl ester. NIST WebBook. [Link]

-

2-Phenylpropionic acid. PubChem. [Link]

-

3-(2-Formylphenoxy)propanoic acid. (2010). ResearchGate. [Link]

-

Mass spectrum of 3-phenylpropanoic acid. ResearchGate. [Link]

-

3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

Propanoic acid, 3-bromo-. NIST WebBook. [Link]

-

¹H NMR Spectrum of Propanoic Acid. (2019). Nagwa. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

-

BMRB entry bmse000179 - Propionic Acid. Biological Magnetic Resonance Bank. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Propanoic acid, 3-bromo-, ethyl ester. NIST WebBook. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 165538-35-2 [chemicalbook.com]

- 4. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 5. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 6. nagwa.com [nagwa.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 8. bmse000179 Propionic Acid at BMRB [bmrb.io]

- 9. 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum [chemicalbook.com]

- 10. Propanoic acid, 3-bromo- [webbook.nist.gov]

- 11. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. orientjchem.org [orientjchem.org]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(2-Bromophenoxy)propanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 3-(2-bromophenoxy)propanoic acid, a valuable intermediate in the development of novel therapeutics and specialized chemical entities. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of this compound

This compound is an organic compound characterized by a propanoic acid moiety linked to a 2-bromophenoxy group. The presence of the carboxylic acid functional group imparts acidic properties, enabling its participation in a variety of chemical transformations such as esterification and amidation. The bromine substituent on the phenyl ring can influence the molecule's reactivity, lipophilicity, and biological activity, making it a versatile building block in medicinal chemistry and materials science. Its structural framework is of interest for the synthesis of more complex molecules, including potential drug candidates and specialized polymers.

The Synthetic Approach: Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This robust and versatile reaction, first developed by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for the formation of ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[1][3][4]

Reaction Rationale and Mechanistic Insight

The synthesis of this compound via the Williamson ether synthesis involves the reaction of 2-bromophenol with a 3-halopropanoic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid, in the presence of a base. The key steps are as follows:

-

Deprotonation of 2-bromophenol: The phenolic proton of 2-bromophenol is acidic and is readily removed by a suitable base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding 2-bromophenoxide ion. This phenoxide is a potent nucleophile.

-

Nucleophilic Attack: The 2-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the 3-halopropanoic acid that bears the halogen. This attack occurs from the backside of the carbon-halogen bond, characteristic of an SN2 reaction.[2][3]

-

Displacement of the Halide: The carbon-halogen bond is cleaved, and the halide ion is displaced as a leaving group, resulting in the formation of the ether linkage and the desired product, this compound.

The choice of a primary alkyl halide (in this case, the halogen is on the terminal carbon of the propanoic acid chain) is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination reactions that can occur with secondary and tertiary alkyl halides.[1][3]

Visualizing the Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis of this compound from 2-bromophenol and 3-chloropropanoic acid.

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar compounds.[5]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Bromophenol | C₆H₅BrO | 173.01 | 17.3 g | 0.1 |

| 3-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | 10.9 g | 0.1 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 8.0 g | 0.2 |

| Water (distilled) | H₂O | 18.02 | 100 mL | - |

| Hydrochloric Acid (conc. HCl) | HCl | 36.46 | ~20 mL | - |

| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O / C₄H₈O₂ | 74.12 / 88.11 | 150 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 80 mL of distilled water.

-

Addition of Reactants: To the sodium hydroxide solution, add 17.3 g (0.1 mol) of 2-bromophenol and 10.9 g (0.1 mol) of 3-chloropropanoic acid.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a solid.

Data Summary

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Theoretical Yield | 24.5 g (based on 0.1 mol scale) |

| Typical Experimental Yield | 75-85% |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >98% |

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the synthesis of this compound. The reaction is straightforward, utilizes readily available starting materials, and proceeds in good yield. The protocol outlined in this guide is a self-validating system that can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying mechanistic principles, researchers can further optimize the reaction conditions to achieve higher yields and purity, facilitating the use of this versatile intermediate in various research and development applications.

References

- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)

- CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)

-

3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010 - PubChem. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])

-

The Williamson Ether Synthesis - University of Missouri–St. Louis. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

-

3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem. (URL: [Link])

-

β-BROMOPROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

-

3-(2-bromophenyl) Propanoic Acid Manufacturer, Supplier from Mumbai - TradeIndia. (URL: [Link])

-

This compound - Universal Biologicals. (URL: [Link])

-

(PDF) 3-(2-Formylphenoxy)propanoic acid - ResearchGate. (URL: [Link])

-

3-Bromo-2-chloropropanoic acid | C3H4BrClO2 | CID 57507183 - PubChem. (URL: [Link])

- US6103931A - Process for preparing (R)

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 3-(2-Bromophenoxy)propanoic Acid

This technical guide provides a detailed framework for the spectroscopic analysis of 3-(2-Bromophenoxy)propanoic acid, a compound of interest in synthetic chemistry and drug development. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as both a predictive guide and a methodological blueprint for researchers. By combining theoretical principles with established experimental protocols, this guide empowers scientists to acquire, interpret, and validate the structural identity of this compound with a high degree of confidence.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecular structure is the cornerstone of any spectroscopic analysis. This compound (C₉H₉BrO₃, Molecular Weight: 245.07 g/mol ) possesses several key features that will give rise to a unique spectroscopic fingerprint.[1]

-

Aromatic System: A 1,2-disubstituted (ortho) benzene ring containing a bromine atom and an ether linkage. This will produce a complex signal pattern in the aromatic region of the NMR spectra.

-

Carboxylic Acid: A terminal -COOH group, which is readily identifiable in both IR and ¹H NMR spectroscopy due to its characteristic proton and vibrational frequencies.

-

Ether Linkage: An aryloxy-aliphatic ether (-O-CH₂-), which influences the chemical shifts of adjacent atoms.

-

Aliphatic Chain: A flexible two-carbon chain (-CH₂-CH₂-) connecting the ether and carboxylic acid moieties.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound will feature distinct signals for the aromatic, aliphatic, and carboxylic acid protons.

Predicted ¹H NMR Spectrum

The following table outlines the expected chemical shifts (δ), multiplicities, and integration values for each unique proton environment.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH ) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | Signal disappears upon D₂O exchange.[2] |

| Aromatic (Ar-H ) | 6.8 - 7.6 | Multiplet (m) | 4H | Complex pattern due to ortho, meta, and para coupling. The proton ortho to bromine will be the most downfield. |

| Methylene (-O-CH₂ -) | ~ 4.3 | Triplet (t) | 2H | Deshielded by the adjacent electronegative oxygen atom. |

| Methylene (-CH₂ -COOH) | ~ 2.9 | Triplet (t) | 2H | Deshielded by the adjacent carbonyl group. |

Experimental Protocol for ¹H NMR

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3][4]

-

If an internal standard is required for precise chemical shift calibration, add a small amount of tetramethylsilane (TMS).[4]

-

Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.[3]

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner and adjust its depth using a gauge.

-

Place the sample into the NMR spectrometer's magnet.[1]

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.[3]

-

Tuning: The probe is tuned to the ¹H frequency to maximize signal sensitivity.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[3]

-

-

Data Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

-

Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[1]

-

Caption: Workflow for ¹H NMR Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required compared to ¹H NMR.[5]

Predicted ¹³C NMR Spectrum

The structure of this compound contains nine unique carbon atoms, which should result in nine distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Carbonyl (-C OOH) | 170 - 185 | The most downfield signal due to the highly deshielding environment of the carboxyl group.[6][7] |

| Aromatic (C -O) | 150 - 160 | The aromatic carbon directly attached to the ether oxygen is significantly deshielded. |

| Aromatic (C -H) | 110 - 140 | Four distinct signals for the four aromatic CH carbons. |

| Aromatic (C -Br) | 110 - 120 | The carbon attached to bromine will have its chemical shift influenced by the heavy atom effect. |

| Methylene (-O-C H₂-) | 60 - 70 | Carbon attached to the electronegative ether oxygen.[8] |

| Methylene (-C H₂-COOH) | 30 - 40 | Aliphatic carbon adjacent to the carbonyl group.[6] |

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters.

-

Sample Preparation:

-

Instrument Setup:

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard broadband proton-decoupled pulse sequence.

-

A significantly higher number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Process and calibrate the data as described for ¹H NMR.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Predicted IR Absorption Bands

The key functional groups in this compound will produce characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[9][10] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Indicates sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Indicates sp³ C-H bonds. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | A very intense and easily identifiable peak characteristic of a carbonyl group.[9] |

| C=C Bends (Aromatic) | 1400 - 1600 | Medium-Strong | A series of peaks confirming the presence of the benzene ring. |

| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong | Multiple strong bands are expected in this region from both the aryl ether and carboxylic acid C-O bonds.[9] |

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique for analyzing solid samples directly with minimal preparation.[11]

-

Background Spectrum:

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

-

Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.[12][13]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

-

Cleaning:

-

After analysis, raise the clamp, remove the bulk of the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[13]

-

Caption: Workflow for ATR-FTIR Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[14][15]

Predicted Mass Spectrum

-

Molecular Ion Peak: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic "doublet" for the molecular ion and any bromine-containing fragments.

-

[M-H]⁻ (Negative Ion Mode): m/z 243 and 245.

-

[M+H]⁺ (Positive Ion Mode): m/z 245 and 247.

-

-

Key Fragmentation Patterns: The fragmentation of the molecular ion provides clues to the molecule's structure.

-

Loss of Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da).[16]

-

Ether Bond Cleavage: Cleavage at the C-O ether bonds can lead to fragments corresponding to the bromophenoxy cation or the propanoic acid side chain.

-

Loss of H₂O: The loss of water (18 Da) is also a possible fragmentation pathway.

-

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[17]

-

To enhance ionization, a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium hydroxide for negative ion mode) is typically added to the solvent.[17]

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[18]

-

Apply a high voltage to the ESI needle to generate an aerosol of charged droplets.

-

A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, releasing the analyte ions into the gas phase.[15]

-

The ions are then guided into the mass analyzer, where their mass-to-charge ratios are measured.

-

Acquire spectra in both positive and negative ion modes to obtain comprehensive information.

-

Caption: Workflow for ESI-MS Analysis.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopy lies in the integration of data from multiple methods. For this compound, the process of structure confirmation is a self-validating system.

Sources

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to the Solubility Profile of 3-(2-Bromophenoxy)propanoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(2-Bromophenoxy)propanoic acid (CAS No. 165538-35-2) is a small organic molecule featuring a carboxylic acid functional group and a brominated aromatic ether.[1][2][3] Its structure suggests properties relevant to pharmaceutical and chemical research, where solubility is a critical determinant of a compound's utility and developability. A thorough understanding of a compound's solubility profile is paramount, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development in medicinal chemistry.[4][5][6]

This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals tasked with characterizing the complete solubility profile of this compound. In the absence of extensive public-domain experimental data for this specific molecule[7], this document outlines the theoretical considerations, predictive assessments, and detailed experimental protocols necessary to generate a robust and reliable solubility profile from first principles. The methodologies described herein are grounded in established industry best practices and regulatory guidelines, ensuring scientific integrity and data trustworthiness.

Compound Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 165538-35-2 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| SMILES | C1=CC=C(C(=C1)Br)OCCC(=O)O |[1] |

Part 1: Theoretical Framework and Predicted Physicochemical Properties

Before embarking on experimental work, a theoretical assessment based on the molecule's structure can provide valuable insights into its expected behavior.

Structural Analysis and Predicted Properties

The key structural features of this compound are:

-

A Carboxylic Acid Moiety: This functional group is a weak acid, indicating that the compound's aqueous solubility will be highly dependent on pH.[8][9]

-

A Bromophenoxy Group: The aromatic ring and bromine atom contribute to the molecule's lipophilicity, suggesting that its intrinsic solubility in water will be limited.

Publicly available computational models provide the following predicted properties:

| Predicted Property | Value | Implication for Solubility |

| LogP (Octanol-Water Partition Coefficient) | 2.3026[1] | Indicates moderate lipophilicity. Compounds with LogP > 2 often exhibit lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 46.53 Ų[1] | A relatively low TPSA suggests moderate polarity, consistent with limited aqueous solubility. |

| Hydrogen Bond Donors | 1[1] | The single carboxylic acid proton can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (2 from carboxyl, 1 from ether)[1] | These sites can interact with protic solvents. |

The Critical Role of pH and pKa

For an ionizable compound like this compound, the relationship between pH, the acid dissociation constant (pKa), and solubility is fundamental. As a weak acid, it exists in two forms: a neutral (protonated) form and an anionic (deprotonated) form.

-

At pH << pKa: The compound will be predominantly in its neutral, less polar form, exhibiting its lowest aqueous solubility, known as the intrinsic solubility (S₀) .

-

At pH >> pKa: The compound will deprotonate to form its conjugate base (a carboxylate salt), which is significantly more polar and thus more water-soluble.[8][10]

The Henderson-Hasselbalch equation governs this equilibrium.[9] While the experimental pKa is not available, it can be estimated to be in the range of 4-5, similar to other propanoic acid derivatives. This implies that its aqueous solubility will begin to increase significantly as the pH of the medium rises above 4.

Caption: Relationship between pH and the ionization state of a weak acid.

Part 2: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is the most reliable and definitive measure of solubility, often referred to as the "gold standard".[11] The shake-flask method is the universally accepted protocol for its determination.[11][12]

Core Principle: The Shake-Flask Method

The method involves adding an excess of the solid compound to a specific solvent system, agitating the mixture for a sufficient period to ensure equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the compound in the resulting saturated solution.[12]

Protocol 1: Determination of Biopharmaceutical Solubility (pH-Dependent Profile)

This protocol is designed to determine the solubility in aqueous buffers relevant to the Biopharmaceutics Classification System (BCS), which uses the pH range of 1.2 to 6.8.[13][14]

Materials & Equipment:

-

This compound (solid, purity ≥97%)

-

Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or vial rotator with temperature control (set to 25°C or 37°C)[13]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector (See Part 4)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Compound Addition: Accurately weigh approximately 2-5 mg of this compound and add it to a glass vial. The key is to ensure an excess of solid remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired aqueous buffer (pH 1.2, 4.5, or 6.8) to the vial. Perform each pH condition in triplicate.[14]

-

Equilibration: Cap the vials securely and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours. A preliminary experiment can determine the exact time needed to reach equilibrium, but 24-48 hours is a standard starting point.[15]

-

Phase Separation: After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle. Carefully withdraw the supernatant. To ensure all solid is removed, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter. (Note: Pre-test filters for compound binding).

-

-

Sample Preparation: Immediately dilute an aliquot of the clear, saturated supernatant with the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the assay.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method (see Part 4) to determine the concentration.

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was maintained.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Solubility in Common Organic Solvents

This protocol assesses solubility in solvents relevant for synthesis, purification, and formulation.

Methodology:

-

Follow the same shake-flask procedure as in Protocol 1, but replace the aqueous buffers with organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, and Acetone.

-

Ensure the analytical method (Part 4) is adapted for quantification in these organic matrices.

Part 3: High-Throughput Kinetic Solubility Assessment

In early drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are widely used.[15][16] These methods measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. This value is often higher than the thermodynamic solubility because it can reflect the formation of supersaturated solutions or amorphous precipitates.[17]

Protocol 3: Turbidimetric Kinetic Solubility Assay

Materials & Equipment:

-

10 mM stock solution of this compound in 100% DMSO.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

96-well microplates (clear bottom).

-

Plate reader with turbidimetric or nephelometric measurement capability.

-

Liquid handling system or multichannel pipettes.

Step-by-Step Methodology:

-

Plate Preparation: Add PBS to the wells of a 96-well plate.

-

Serial Dilution: Using a liquid handler, perform serial dilutions of the 10 mM DMSO stock solution directly into the PBS-containing wells. This creates a range of final compound concentrations (e.g., 1-200 µM) with a constant low percentage of DMSO (e.g., 1-2%).

-

Incubation: Shake the plate briefly and incubate at room temperature for a set period (e.g., 2 hours).[15]

-

Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background, indicating precipitation.

Part 4: Analytical Method Development and Validation

A robust and validated analytical method is the cornerstone of accurate solubility determination. HPLC with UV detection is the preferred method due to its specificity and sensitivity.[18][19]

Protocol 4: HPLC-UV Quantification Method

Objective: To develop a method to accurately measure the concentration of this compound.

Step-by-Step Methodology:

-

Wavelength Selection: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water). Scan the solution using a UV-Vis spectrophotometer from 200-400 nm to identify the wavelength of maximum absorbance (λ_max).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Standard Curve Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a set of at least five calibration standards with known concentrations that bracket the expected solubility range.[20]

-

-

Validation:

-

Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

The curve should have a correlation coefficient (R²) of >0.99.

-

-

Sample Analysis: Inject the diluted samples from the solubility experiments (Parts 2 and 3) and use the calibration curve equation to calculate the concentration in the original saturated solution.[20]

Part 5: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value |

|---|---|

| Molecular Weight | 245.07 g/mol |

| LogP | 2.3026 |

| TPSA | 46.53 Ų |

Table 2: Experimental Thermodynamic Solubility of this compound at 25°C

| Solvent System | Mean Solubility (µg/mL) ± SD | Mean Solubility (mM) ± SD |

|---|---|---|

| pH 1.2 Buffer | Experimental Value | Experimental Value |

| pH 4.5 Buffer | Experimental Value | Experimental Value |

| pH 6.8 Buffer | Experimental Value | Experimental Value |

| DMSO | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

Biopharmaceutical Classification System (BCS) Interpretation

Based on the experimental results, the compound's solubility class can be determined. A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8.[6][14]

Dose/Solubility Volume (DSV) Calculation: DSV (mL) = [Highest Dose Strength (mg)] / [Lowest Measured Solubility (mg/mL) in pH 1.2-6.8 range]

If the DSV is ≤ 250 mL, the compound is classified as highly soluble. Given the predicted LogP, it is anticipated that this compound will be classified as a low solubility compound.

Conclusion

This guide provides a comprehensive, field-proven framework for the complete solubility characterization of this compound. By integrating theoretical predictions with rigorous experimental protocols—from the gold-standard shake-flask method for thermodynamic solubility to high-throughput kinetic screening—researchers can generate the reliable and accurate data essential for informed decision-making in chemical and pharmaceutical development. The emphasis on a validated HPLC-UV analytical method ensures the integrity of the results, providing a solid foundation for subsequent pre-formulation, bioavailability, and toxicological studies. Following this guide will yield a complete solubility profile, a critical dataset for advancing any research program involving this compound.

References

-

Gomes, G.D.S.P., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. NIH National Library of Medicine. Available at: [Link]

-

Fahmy, R., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Alsenz, J., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Garakani, S. M., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). Available at: [Link]

-

Hate, S. S., et al. (2021). Determination of aqueous solubility by heating and equilibration: A technical note. NIH National Library of Medicine. Available at: [Link]

-

S.L. P. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate. Available at: [Link]

-

Gomes, G.D.S.P., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery (RSC Publishing). Available at: [Link]

-

Ivy Fine Chemicals. Propanoic acid, 3-(2-bromophenoxy)-. Available at: [Link]

-

Bergström, C. A. S., et al. (2022). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Bohrium. Available at: [Link]

-

Gomes, G.D.S.P., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available at: [Link]

-

Yartsev, A. Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available at: [Link]

-

SlideShare. (2016). BCS Guideline for solubility and Dissolution. Available at: [Link]

-

Rachel, R., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]

-

Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]

-

University of Anbar. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Anbar. Exp. 11 The influence of pH on solubility in water Theory. Available at: [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Hoelke, B., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. Available at: [Link]

-

University of Anbar. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

ResearchGate. (2022). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Rodriguez-Diaz, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. NIH National Library of Medicine. Available at: [Link]

-

ResearchGate. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Available at: [Link]

-

California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Available at: [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

-

PubChemLite. This compound (C9H9BrO3). Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 165538-35-2 [chemicalbook.com]

- 3. ivychem.com [ivychem.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. who.int [who.int]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. ovid.com [ovid.com]

- 18. evotec.com [evotec.com]

- 19. improvedpharma.com [improvedpharma.com]

- 20. pharmaguru.co [pharmaguru.co]

Physical and chemical characteristics of 3-(2-Bromophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(2-Bromophenoxy)propanoic acid is a substituted phenoxyalkanoic acid with potential applications in medicinal chemistry and materials science. Its structural motifs, including a brominated aromatic ring, an ether linkage, and a carboxylic acid group, make it a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom and the carboxylic acid functionality offers multiple reaction sites for further chemical modifications, rendering it a compound of interest for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by theoretical data and plausible experimental protocols.

Chemical Identity and Physical Properties

Precise experimental determination of the physical properties of this compound is not extensively documented in publicly available literature. The following table summarizes its key identifiers and computed physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 165538-35-2 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)Br)OCCC(=O)O | [1] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Computed Physicochemical Properties:

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.3026 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis and Purification

A plausible synthetic route to this compound involves the Williamson ether synthesis, a well-established method for forming ethers. This would be followed by hydrolysis of an ester to yield the final carboxylic acid.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(2-bromophenoxy)propanoate

-

To a stirred solution of 2-bromophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Heat the mixture to reflux.

-

Add ethyl 3-bromopropanoate (1.1 equivalents) dropwise to the refluxing mixture over 30 minutes.

-

Continue refluxing for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 3-(2-bromophenoxy)propanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC until the ester is fully consumed.

-

Cool the reaction mixture and evaporate the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main functional components:

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. It also imparts acidic properties to the molecule.

-

Aromatic Ring: The bromine atom on the phenyl ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The aromatic ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the bromine atom will influence the position of substitution.

-

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

These reactive sites make this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional polymers.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (4H): A complex multiplet in the range of δ 6.8-7.6 ppm.

-

Methylene Protons alpha to Oxygen (-O-CH₂-) (2H): A triplet around δ 4.2-4.4 ppm.

-

Methylene Protons alpha to Carbonyl (-CH₂-COOH) (2H): A triplet around δ 2.8-3.0 ppm.

-

Carboxylic Acid Proton (-COOH) (1H): A broad singlet typically above δ 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-COOH): δ 170-180 ppm.

-